3-(Benzo[d][1,3]dioxol-5-yl)pentan-3-ol
Description
3-(Benzo[d][1,3]dioxol-5-yl)pentan-3-ol is a tertiary alcohol featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) substituent at the 3-position of a pentanol backbone. The benzo[d][1,3]dioxole moiety is an aromatic heterocycle known for its electron-rich nature, which enhances molecular interactions such as π-π stacking and hydrogen bonding. This structural motif is prevalent in bioactive compounds due to its metabolic stability and ability to mimic catechol groups in receptor binding .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)pentan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-12(13,4-2)9-5-6-10-11(7-9)15-8-14-10/h5-7,13H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBVHAMZEVRCAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC2=C(C=C1)OCO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)pentan-3-ol typically involves the reaction of benzo[d][1,3]dioxole derivatives with appropriate alkylating agents. One common method is the alkylation of benzo[d][1,3]dioxole with a pentanol derivative under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[d][1,3]dioxol-5-yl)pentan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 3-(Benzo[d][1,3]dioxol-5-yl)pentan-3-one.
Reduction: Formation of 3-(Benzo[d][1,3]dioxol-5-yl)pentane.
Substitution: Formation of 3-(Benzo[d][1,3]dioxol-5-yl)pentyl halides or amines.
Scientific Research Applications
3-(Benzo[d][1,3]dioxol-5-yl)pentan-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)pentan-3-ol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
The following analysis compares 3-(Benzo[d][1,3]dioxol-5-yl)pentan-3-ol with structurally or functionally related compounds, emphasizing physical properties, synthetic routes, and biological relevance.
Structural Analogs with Benzo[d][1,3]dioxole Moieties
Key Observations :
- Synthetic Accessibility : Derivatives like compound 26 () are synthesized via efficient coupling reactions (e.g., thianthrenium salts), highlighting the versatility of benzo[d][1,3]dioxole in modular synthesis .
- Physical Properties : Melting points for sulfonamide-containing analogs () range from 179–214°C due to hydrogen-bonding capacity, whereas tertiary alcohols like the target compound likely exhibit lower melting points and higher solubility in organic solvents .
Functional Analogs: Aliphatic Alcohols
Key Observations :
- The benzo[d][1,3]dioxole group in the target compound introduces steric bulk and aromaticity, which may reduce volatility compared to simpler aliphatic alcohols like 3-pentanol .
- The electron-rich aromatic system could improve binding affinity in biological systems compared to non-aromatic analogs .
Biological Activity
3-(Benzo[d][1,3]dioxol-5-yl)pentan-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety linked to a pentanol chain. This unique structure contributes to its diverse biological activities.
Table 1: Structural Characteristics
| Property | Description |
|---|---|
| Chemical Formula | CHO |
| Molecular Weight | 234.25 g/mol |
| Functional Groups | Hydroxyl (-OH), Dioxole |
Anticancer Properties
Research indicates that this compound exhibits anticancer properties . In a study assessing various compounds, it was found that derivatives of benzo[d][1,3]dioxole showed significant antitumor activity against several cancer cell lines.
Case Study: Antitumor Activity
One notable study reported IC values for related compounds as follows:
- HepG2 (Liver Cancer) : 2.38 µM
- HCT116 (Colon Cancer) : 1.54 µM
- MCF7 (Breast Cancer) : 4.52 µM
These values indicate potent activity compared to the standard drug doxorubicin, which had IC values of 7.46 µM, 8.29 µM, and 4.56 µM for the same cell lines respectively .
The mechanism of action involves the compound's interaction with specific molecular targets, potentially modulating enzyme or receptor activity. For example, it may inhibit the EGFR (Epidermal Growth Factor Receptor), which is crucial in cancer cell proliferation .
Antimicrobial Activity
In addition to anticancer effects, this compound has been investigated for its antimicrobial properties. A study on various dioxole derivatives highlighted their effectiveness against multiple bacterial strains.
Table 2: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 625–1250 µg/mL |
| Pseudomonas aeruginosa | Significant activity noted |
| Candida albicans (Fungal) | Excellent antifungal activity |
Most compounds tested showed promising results against both Gram-positive and Gram-negative bacteria .
Synthesis and Development
This compound serves as a versatile building block in organic synthesis. Its derivatives are being explored for their potential as therapeutic agents in various medical applications.
Industry Utilization
The unique properties of this compound make it valuable in developing new materials with specific functionalities. Its potential applications span pharmaceuticals and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
